molecular formula C15H13ClN4O2S B6716888 5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide

Cat. No.: B6716888
M. Wt: 348.8 g/mol
InChI Key: DSVORWDTJDNWFB-UHFFFAOYSA-N
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Description

5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiophene ring, a triazole ring, and a phenoxymethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the phenoxymethyl group via nucleophilic substitution. The thiophene ring is then chlorinated, and the carboxamide group is introduced through amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as an inhibitor for specific enzymes or receptors, contributing to the development of new medications.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-phenyl-1H-indole-2-carboxamide: This compound shares a similar carboxamide group but differs in the presence of an indole ring instead of a triazole and thiophene ring.

    5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: This compound has a similar thiophene and carboxamide structure but includes an oxazolidinone ring.

Uniqueness

5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide is unique due to its combination of a triazole ring, phenoxymethyl group, and thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c16-12-7-6-11(23-12)15(21)17-8-13-18-14(20-19-13)9-22-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVORWDTJDNWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NN2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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